I₅₀ Potency Gap: TDGA-Carnitine Is Approximately 2,400-Fold Weaker Than TDGA-CoA in Intact Hepatic Mitochondria
In the same study using intact hepatic mitochondria from 48 h-starved Sprague-Dawley rats, TDGA-carnitine exhibited an I₅₀ of 0.64 mM (640 µM; SEM ±0.07) for the forward CPT reaction (palmitoyl-L-carnitine formation from L-[methyl-¹⁴C]carnitine), whereas TDGA-CoA yielded an I₅₀ of 0.27 µM (SEM ±0.19) under identical nutritional and assay conditions [1]. The ~2,400-fold potency differential demonstrates that TDGA-carnitine is not the direct enzyme-inhibiting species; the CoA thioester is the bona fide high-affinity irreversible inhibitor [1][2]. For procurement decisions, this means TDGA-CoA, not TDGA-carnitine, should be selected when maximal CPT-I inhibition at low concentrations is required.
| Evidence Dimension | I₅₀ for CPT-I inhibition (palmitoyl-L-carnitine formation direction) |
|---|---|
| Target Compound Data | TDGA-carnitine I₅₀ = 0.64 mM (640 µM; SEM ±0.07) |
| Comparator Or Baseline | TDGA-CoA I₅₀ = 0.27 µM (SEM ±0.19) |
| Quantified Difference | ~2,400-fold weaker (TDGA-carnitine vs. TDGA-CoA) |
| Conditions | Intact hepatic mitochondria from 48 h-starved Sprague-Dawley rats; palmitoyl-L-[methyl-¹⁴C]carnitine formation assay; in vitro addition |
Why This Matters
Procurement of TDGA-carnitine rather than TDGA-CoA for direct CPT-I inhibition experiments will require ~2,400-fold higher working concentrations, potentially introducing solubility or off-target effects not seen with the CoA ester.
- [1] Brady PS, Brady LJ. Action in vivo and in vitro of 2-tetradecylglycidic acid, 2-tetradecylglycidyl-CoA and 2-tetradecylglycidylcarnitine on hepatic carnitine palmitoyltransferase. Biochem J. 1986 Sep 15;238(3):801-9. doi: 10.1042/bj2380801. PMID: 3800962. View Source
- [2] Kiorpes TC, Hoerr D, Ho W, Weaner LE, Inman MG, Tutwiler GF. Identification of 2-tetradecylglycidyl coenzyme A as the active form of methyl 2-tetradecylglycidate (methyl palmoxirate) and its characterization as an irreversible, active site-directed inhibitor of carnitine palmitoyltransferase A in isolated rat liver mitochondria. J Biol Chem. 1984 Aug 10;259(15):9750-5. PMID: 6547720. View Source
